molecular formula C5H10O5S B6317547 Methyl (S)-2-(methanesulfonyloxy)propanoate CAS No. 63696-98-0

Methyl (S)-2-(methanesulfonyloxy)propanoate

Cat. No.: B6317547
CAS No.: 63696-98-0
M. Wt: 182.20 g/mol
InChI Key: XEUQMYXHUMKCJY-BYPYZUCNSA-N
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Description

Significance of Enantiomerically Pure Compounds in Chemical Science

Chirality, a term derived from the Greek word for 'hand', describes the geometric property of a molecule that is non-superimposable on its mirror image. These mirror-image isomers are known as enantiomers. While enantiomers possess identical physical and chemical properties in an achiral environment, their interactions with other chiral molecules and biological systems can differ dramatically. This distinction is of profound importance in chemical science, particularly in the pharmaceutical and agrochemical industries.

In biological systems, such as the human body, receptors and enzymes are themselves chiral. Consequently, they often interact preferentially with only one enantiomer of a chiral drug or agrochemical. One enantiomer may elicit a desired therapeutic or biological effect, while the other could be inactive or, in some cases, cause harmful side effects. The tragic case of thalidomide (B1683933) in the mid-20th century serves as a stark reminder of this principle. One enantiomer of thalidomide was an effective sedative, while the other was found to be a potent teratogen, causing severe birth defects. This event underscored the critical need for enantiomerically pure compounds in medicine to ensure both efficacy and safety.

The production of single-enantiomer drugs has since become a major focus in pharmaceutical research and development, leading to improved therapeutic profiles, simpler pharmacokinetics, and reduced potential for adverse drug interactions. The synthesis and isolation of these enantiomerically pure compounds are, therefore, a central challenge and a significant area of innovation in modern organic chemistry.

Foundational Role of Chiral Sulfonate Esters as Activated Chirons

The synthesis of enantiomerically pure molecules often relies on the use of "chirons," which are chiral building blocks derived from readily available natural sources like amino acids or carbohydrates. These chirons possess one or more stereocenters that can be incorporated into a larger, more complex target molecule, thereby transferring their chirality. However, to be synthetically useful, the chiral center of a chiron often needs to be "activated" to participate in bond-forming reactions.

This is the foundational role of chiral sulfonate esters. Alcohols are common functional groups in chiral starting materials, but the hydroxyl group (-OH) is a poor leaving group in nucleophilic substitution reactions. By converting a chiral alcohol into a sulfonate ester, such as a mesylate (methanesulfonate) or tosylate (p-toluenesulfonate), the hydroxyl group is transformed into an excellent leaving group. This "activation" renders the adjacent carbon atom susceptible to attack by a wide range of nucleophiles.

The reaction to form the sulfonate ester proceeds with retention of configuration at the chiral center because the carbon-oxygen bond of the alcohol is not broken during this step. Subsequent nucleophilic substitution, typically proceeding through an Sₙ2 mechanism, results in a predictable inversion of stereochemistry at the chiral center. This two-step sequence allows for the controlled and stereospecific transformation of a chiral alcohol into a new product with an inverted stereocenter, making chiral sulfonate esters indispensable tools for asymmetric synthesis.

Scope and Significance of Methyl (S)-2-(methanesulfonyloxy)propanoate in Contemporary Organic Synthesis

This compound is a prime example of a chiral sulfonate ester that serves as a critical intermediate in modern organic synthesis. This compound features a methanesulfonyloxy group (a mesylate) at the C2 position of a propanoate backbone, a structure derived from the readily available chiral pool starting material, (S)-lactic acid. The presence of the mesylate group makes it a highly effective "activated chiron."

The significance of this compound lies in its ability to facilitate stereospecific nucleophilic substitution reactions. The methanesulfonyloxy group is an excellent leaving group, allowing for its displacement by a variety of nucleophiles, such as amines or thiols, to form new, enantiomerically pure compounds. This reactivity is crucial for constructing more complex molecules with a defined three-dimensional structure, a necessity for pharmaceuticals and agrochemicals. For instance, related chiral sulfonate esters are employed in the synthesis of chiral pesticides, highlighting the importance of these intermediates in agrochemical development.

The synthesis of this compound itself requires careful control of reaction conditions to prevent racemization at the chiral center. Typically, it is prepared from (S)-2-hydroxypropanoic acid methyl ester (methyl lactate) by reaction with methanesulfonyl chloride in the presence of a base. Maintaining low temperatures (e.g., 0°C) is critical to minimize epimerization.

The utility of this compound as a chiral building block is demonstrated in its application for creating valuable intermediates for various industries. Its predictable reactivity and stereochemical integrity make it a reliable tool for chemists aiming to synthesize complex, single-enantiomer target molecules.

Below are data tables summarizing the key properties and reactivity of this compound.

Table 1: Physicochemical Properties of this compound

Property Value
IUPAC Name methyl (2S)-2-(methylsulfonyloxy)propanoate
Molecular Formula C₅H₁₀O₅S
Molecular Weight 182.19 g/mol
CAS Number 63696-98-0
Appearance Not specified (typically a liquid or low-melting solid)

| Chirality | (S)-enantiomer |

Table 2: Representative Stereospecific Reaction of this compound

Reactant Nucleophile (Nu⁻) Reaction Type Product Key Feature

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2S)-2-methylsulfonyloxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5S/c1-4(5(6)9-2)10-11(3,7)8/h4H,1-3H3/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEUQMYXHUMKCJY-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OC)OS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40447617
Record name Methyl (S)-2-(methanesulfonyloxy)propanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63696-98-0
Record name Methyl (S)-2-(methanesulfonyloxy)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40447617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2-methanesulfonyloxy-propionic acid methyl ester
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Advanced Synthetic Methodologies for Methyl S 2 Methanesulfonyloxy Propanoate

Chemical Synthesis Pathways and Optimization

The primary goal in the synthesis of Methyl (S)-2-(methanesulfonyloxy)propanoate is to install the methanesulfonyl group onto the hydroxyl functionality of Methyl (S)-2-hydroxypropanoate with high fidelity, preserving the stereochemical integrity of the chiral center. Optimization of these pathways involves the careful selection of reagents, catalysts, and reaction conditions to maximize yield and enantiomeric purity.

Stereoselective Methanesulfonylation of (S)-2-Hydroxypropanoate Esters

The most direct route to this compound is the methanesulfonylation of Methyl (S)-2-hydroxypropanoate. This reaction involves the treatment of the alcohol with methanesulfonyl chloride in the presence of a base.

The choice of catalytic system and reaction conditions is paramount in achieving high yields and maintaining the stereochemical integrity of the starting material. A common and effective method involves the use of a base and a nucleophilic catalyst.

A representative procedure for the synthesis of this compound involves dissolving Methyl (S)-2-hydroxypropanoate in a suitable solvent such as dichloromethane (B109758) (DCM). The reaction is typically carried out at a reduced temperature, often 0°C, to minimize side reactions. A base, commonly a tertiary amine like pyridine (B92270) or triethylamine, is used to neutralize the hydrochloric acid generated during the reaction. To accelerate the reaction, a nucleophilic catalyst such as 4-(dimethylamino)pyridine (DMAP) is often employed. Methanesulfonyl chloride (MsCl) is then added, usually in a slight excess, to ensure complete conversion of the starting alcohol.

The use of chiral DMAP analogues has been explored in asymmetric acyl transfer reactions, and these catalysts could potentially be applied to the methanesulfonylation of (S)-2-hydroxypropanoate esters to further enhance stereocontrol. These chiral catalysts create a chiral environment around the reaction center, favoring the formation of one enantiomer over the other.

Below is an interactive data table summarizing typical reaction conditions for the stereoselective methanesulfonylation of Methyl (S)-2-hydroxypropanoate.

ParameterConditionPurpose
Substrate Methyl (S)-2-hydroxypropanoateThe starting material containing the chiral center.
Reagent Methanesulfonyl chloride (MsCl)Source of the methanesulfonyl group.
Base Pyridine or TriethylamineNeutralizes the HCl byproduct.
Catalyst 4-(Dimethylamino)pyridine (DMAP)Accelerates the rate of sulfonylation.
Solvent Dichloromethane (DCM)Provides a suitable reaction medium.
Temperature 0°C to room temperatureControlled to minimize racemization.

This table represents a generalized procedure. Specific conditions may vary based on the scale of the reaction and the desired purity of the product.

A significant challenge in the synthesis of this compound is the potential for racemization at the α-carbon. This is due to the presence of an acidic proton at the chiral center, which can be abstracted by the base used in the reaction. The resulting enolate is planar and achiral, and its subsequent reprotonation can lead to a mixture of both (S) and (R) enantiomers, thus reducing the enantiomeric purity of the product.

The primary strategy to mitigate this racemization is to maintain a low reaction temperature, typically at or below 0°C. Lower temperatures decrease the rate of the competing enolization and subsequent racemization pathway.

Another approach to suppress racemization is the careful selection of the base. While a base is necessary to quench the generated acid, a less hindered and milder base may be preferred to minimize the deprotonation of the α-carbon. The use of a stoichiometric amount of base, rather than a large excess, can also be beneficial.

Alternative Chemical Derivatization Approaches

Beyond direct methanesulfonylation, alternative synthetic strategies can be employed to access this compound or its precursors. These methods often involve the functionalization of related molecules.

The Vilsmeier-Haack reagent, typically a mixture of a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃), is a versatile reagent for the formylation of electron-rich compounds. ijpcbs.comwikipedia.orgorganic-chemistry.orgchemistrysteps.comresearchgate.net While its primary application is in aromatic formylation, it can also react with alcohols. ijpcbs.com The reaction of the Vilsmeier reagent with an alcohol leads to the formation of a chloroiminium salt, which can then undergo further transformations.

In the context of synthesizing precursors for this compound, the Vilsmeier-Haack reagent could potentially be used to activate the hydroxyl group of a lactate (B86563) ester, facilitating subsequent displacement with a sulfonate group. However, the direct application of this reagent to simple aliphatic alcohols like lactate esters is not a commonly reported high-yield transformation for this specific purpose.

Friedel-Crafts acylation is a fundamental reaction in organic chemistry for the formation of carbon-carbon bonds to an aromatic ring. wikipedia.orgnih.govorganic-chemistry.orgthermofisher.commasterorganicchemistry.com A relevant application in the context of precursors for this compound is the stereospecific Friedel-Crafts alkylation of aromatic compounds using optically active lactic acid derivatives. acs.orgresearchgate.net

For instance, the reaction of (S)-methyl 2-(mesyloxy)propionate, a compound closely related to the target molecule, with an aromatic compound such as benzene (B151609) in the presence of a Lewis acid catalyst like aluminum chloride, can proceed with inversion of configuration to yield optically pure (S)-methyl 2-phenylpropionate. researchgate.net This demonstrates that the chiral backbone of the lactate ester can be used to introduce chirality into an aromatic system.

This strategy is valuable for the synthesis of chiral 2-arylpropionic acids, a class of non-steroidal anti-inflammatory drugs (NSAIDs). frontiersin.orgrsc.orgmdpi.com By extension, similar Friedel-Crafts strategies could be envisioned for the synthesis of various chiral precursors that could then be converted to the desired methanesulfonyloxypropanoate.

Mechanistic Investigations of Reactivity and Stereochemical Control

Nucleophilic Substitution Reactions (SN2 Pathways)

Methyl (S)-2-(methanesulfonyloxy)propanoate is an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions. The methanesulfonyloxy (mesylate) group is a highly effective leaving group, facilitating the displacement by a wide array of nucleophiles. These reactions are crucial for the synthesis of various chiral molecules, as they proceed with predictable stereochemistry at the C2 position.

A hallmark of the SN2 reaction mechanism is the inversion of configuration at the electrophilic carbon center, a phenomenon known as Walden inversion. In the case of this compound, the incoming nucleophile attacks the chiral carbon atom from the side opposite to the mesylate leaving group. This "backside attack" forces the three remaining substituents to invert their spatial arrangement, much like an umbrella turning inside out in the wind.

This stereochemical outcome is of paramount importance in asymmetric synthesis, as it allows for the conversion of a starting material with a defined (S)-configuration into a product with the opposite (R)-configuration in a highly controlled manner. For example, the reaction of this compound with a halide nucleophile, such as chloride, will exclusively yield Methyl (R)-2-chloropropanoate. This transformation is a classic example of how a chiral center's configuration can be predictably inverted through a carefully chosen SN2 reaction.

Table 1: Stereochemical Outcome of SN2 Reaction
Starting MaterialNucleophile (Nu-)ProductStereochemical Configuration
This compoundCl-Methyl (R)-2-chloropropanoateInversion (S → R)
This compoundN3-Methyl (R)-2-azidopropanoateInversion (S → R)
This compoundCH3S-Methyl (R)-2-(methylthio)propanoateInversion (S → R)

The rate of an SN2 reaction is highly dependent on the ability of the leaving group to depart and stabilize the negative charge it acquires. Good leaving groups are typically the conjugate bases of strong acids. The mesylate group in this compound is an excellent leaving group, but it is often compared with other sulfonate esters, such as tosylates (p-toluenesulfonates) and triflates (trifluoromethanesulfonates).

The leaving group ability is directly correlated with the acidity of the corresponding sulfonic acid. A lower pKa value for the parent acid indicates a more stable conjugate base and, consequently, a better leaving group. Trifluoromethanesulfonic acid is a superacid, making the triflate anion an exceptionally stable and superb leaving group. Both p-toluenesulfonic acid and methanesulfonic acid are strong acids, rendering tosylate and mesylate excellent leaving groups as well. The general order of leaving group ability is Triflate > Tosylate ≈ Mesylate. The triflate group's superior ability stems from the strong electron-withdrawing inductive effect of the three fluorine atoms, which provides greater stabilization for the negative charge on the anion. rsc.orglibretexts.org

Table 2: Comparison of Common Sulfonate Leaving Groups
Leaving GroupAbbreviationParent AcidApproximate pKa of Parent AcidRelative Leaving Group Ability
Mesylate-OMsMethanesulfonic acid (CH3SO3H)-1.9Excellent
Tosylate-OTsp-Toluenesulfonic acid (p-CH3C6H4SO3H)-2.8Excellent
Triflate-OTfTrifluoromethanesulfonic acid (CF3SO3H)-14.7Superb

The utility of this compound as a synthetic intermediate is broadened by its reactivity with a diverse range of nucleophiles. This allows for the introduction of various functional groups at the C2 position, always proceeding with the characteristic Walden inversion.

Halide-based Nucleophiles: Anions such as chloride (Cl⁻), bromide (Br⁻), and iodide (I⁻) are effective nucleophiles for converting the mesylate into the corresponding (R)-2-halopropanoate esters.

O-based Nucleophiles: Oxygen nucleophiles, including carboxylates (RCOO⁻) and alkoxides (RO⁻), can be used to form new ester or ether linkages, respectively.

N-based Nucleophiles: Nitrogen-based nucleophiles like azide (B81097) (N₃⁻) and amines (RNH₂) react to produce azides and amino acid derivatives, respectively, both with inverted stereochemistry.

S-based Nucleophiles: Sulfur nucleophiles, such as thiols (RSH) and thiocyanates (SCN⁻), are generally potent and react readily to form thioethers and thiocyanates.

The reactivity follows general nucleophilicity trends, which are influenced by factors like basicity, polarizability, and the solvent used.

Table 3: Scope of Nucleophiles in Reactions with this compound
Nucleophile ClassExample NucleophileProduct Structure (R-configuration)Product Class
HalideBr- (Bromide)CH3CH(Br)COOCH3α-Bromo Ester
OxygenCH3COO- (Acetate)CH3CH(OCOCH3)COOCH3α-Acetoxy Ester
NitrogenN3- (Azide)CH3CH(N3)COOCH3α-Azido Ester
SulfurC6H5S- (Thiophenoxide)CH3CH(SC6H5)COOCH3α-Thioether Ester

Reductive Transformations and Reaction Pathways

This compound possesses two primary sites susceptible to reduction: the methyl ester and the C-O bond of the mesylate. The outcome of a reduction reaction is highly dependent on the choice of reducing agent.

The most common reductive transformation involves the ester functional group. Strong hydride reagents, such as Lithium Aluminum Hydride (LiAlH₄), are capable of reducing the methyl ester to a primary alcohol. masterorganicchemistry.comyoutube.com This reaction typically occurs without affecting the mesylate group, yielding (S)-2-(methanesulfonyloxy)propan-1-ol. This product retains the stereochemistry at the C2 center and preserves the mesylate as a good leaving group for subsequent substitution reactions at that position.

Table 4: Reduction of this compound
Reducing AgentFunctional Group ReducedPrimary Product
Lithium Aluminum Hydride (LiAlH4)Methyl Ester(S)-2-(methanesulfonyloxy)propan-1-ol

Oxidative Derivatization and Product Profiles

While the mesylate group itself is resistant to further oxidation, the carbon backbone of the molecule can be targeted. The most synthetically relevant oxidative derivatization involves the C2 position. The parent compound, Methyl (S)-lactate, can be selectively oxidized at the secondary hydroxyl group to yield the corresponding α-keto ester, Methyl pyruvate. researchgate.netresearchgate.net

This transformation is typically achieved using a variety of oxidizing agents under controlled conditions. Although the mesylate is present in this compound, analogous oxidative chemistry on related substrates suggests that direct oxidation at the C-H bond at the C2 position is a plausible, albeit challenging, transformation. More commonly, the synthetic strategy involves oxidizing the precursor, Methyl (S)-lactate, to Methyl pyruvate, followed by other functional group transformations.

Table 5: Oxidative Derivatization Profile of the Precursor
Starting MaterialOxidizing Agent (Example)ProductFunctional Group Transformation
Methyl (S)-lactateOxygen (O2) with catalystMethyl pyruvateSecondary Alcohol → Ketone

Hydrolysis Kinetics and Stability in Aqueous Environments

The stability of this compound in aqueous environments is governed by the potential hydrolysis of two distinct functional groups: the methyl ester and the mesylate.

Ester Hydrolysis: The methyl ester can undergo hydrolysis to yield (S)-2-(methanesulfonyloxy)propanoic acid and methanol. This reaction is typically slow in pure water but is catalyzed by the presence of acid or, more effectively, base (saponification). echemi.com Under neutral pH, the ester is relatively stable.

Mesylate Hydrolysis (Solvolysis): The C-O bond of the mesylate can be cleaved by water acting as a nucleophile in a solvolysis reaction. Studies on the hydrolysis of simple secondary alkyl mesylates in water indicate that this process occurs via an SN2-like mechanism with a high degree of carbocation character in the transition state. rsc.orgrsc.org The reaction rate is sensitive to the structure of the alkyl group. While mesylates are often described as hydrolytically labile, they are generally stable enough to withstand aqueous workup conditions, particularly under neutral or slightly acidic pH. researchgate.net

The relative rates of these two hydrolysis pathways depend heavily on the pH and temperature of the aqueous environment. Under basic conditions, ester saponification is typically the dominant pathway. Under neutral or acidic conditions, the solvolysis of the mesylate group becomes more significant, competing with the slower acid-catalyzed ester hydrolysis. This solvolysis reaction would proceed with inversion of stereochemistry to yield Methyl (R)-lactate.

Table 6: Potential Hydrolysis Pathways
Reaction PathwayConditionsProductsStereochemical Outcome at C2
Ester HydrolysisAcid or Base Catalyzed(S)-2-(methanesulfonyloxy)propanoic acid + MethanolRetention
Mesylate SolvolysisNeutral/Acidic, ThermalMethyl (R)-lactate + Methanesulfonic acidInversion

Computational Chemistry and Molecular Modeling of Reaction Mechanisms

Computational chemistry and molecular modeling serve as powerful tools for gaining a detailed, atomistic understanding of the reaction mechanisms involving this compound. These theoretical approaches allow for the exploration of reaction pathways, the characterization of transient species like transition states, and the rationalization of experimentally observed reactivity and stereoselectivity. By simulating the behavior of molecules and their interactions, researchers can dissect the factors that govern the stereochemical outcome of a reaction, such as the inversion of configuration typically seen in bimolecular nucleophilic substitution (SN2) reactions. mdpi.comresearchgate.net

Density Functional Theory (DFT) is a predominant method employed for these investigations, offering a favorable balance between computational cost and accuracy. sciforum.net Functionals such as B3LYP are commonly paired with basis sets like 6-31+G* to optimize the geometries of reactants, products, and transition states. sciforum.netconicet.gov.ar Such calculations can elucidate the potential energy surface of a reaction, revealing the energy barriers (activation energies) that determine the reaction rate. mdpi.com For instance, in the SN2 reaction of a nucleophile with this compound, computational models can precisely map the approach of the nucleophile to the electrophilic carbon center and the simultaneous departure of the methanesulfonyloxy (mesylate) leaving group. conicet.gov.aryoutube.com

Molecular modeling is particularly crucial for understanding stereochemical control. Because this compound is a chiral molecule, its reactions can proceed with either retention or inversion of the stereocenter's configuration. uomustansiriyah.edu.iq Computational analysis of the transition state geometry can confirm the stereochemical pathway. For an SN2 reaction, a trigonal bipyramidal transition state is expected, which leads to the inversion of the stereocenter (a Walden inversion). researchgate.net Modeling can quantify the energetic preference for this backside attack over a frontside attack, explaining the high stereospecificity of such reactions. sciforum.net

Furthermore, the influence of the solvent on the reaction mechanism and energetics can be simulated using models like the Polarizable Continuum Model (PCM). mdpi.comconicet.gov.ar These models account for the stabilization or destabilization of charged species in different media, which can significantly alter reaction barriers. mdpi.com For example, the reaction rate of a charged nucleophile with the neutral substrate can be slower in more polar solvents due to the strong solvation of the nucleophile, an effect that can be quantified through computational studies. mdpi.com

The detailed insights provided by these computational methods are invaluable for predicting reactivity, optimizing reaction conditions, and designing new synthetic routes that leverage the stereochemical properties of chiral building blocks like this compound.

While specific, in-depth computational studies exclusively targeting this compound are not extensively documented in publicly available literature, the principles are well-established through theoretical analyses of analogous systems, such as other chiral sulfonate esters and simple alkyl halides. mdpi.com These studies consistently demonstrate the utility of DFT calculations in predicting the outcomes of SN2 reactions.

The key findings from computational models of similar systems indicate that:

The SN2 pathway is characterized by a single, well-defined transition state corresponding to the backside attack of the nucleophile. mdpi.comsciforum.net

The activation barrier is sensitive to the nature of the nucleophile, the substrate, the leaving group, and the solvent. conicet.gov.ar

The methanesulfonyloxy group is an excellent leaving group due to the ability of the resulting sulfonate anion to delocalize its negative charge through resonance, a feature that can be visualized and quantified through calculated electron density maps. youtube.com

Steric hindrance around the reaction center can increase the activation energy, making the reaction slower. Computational models can precisely measure the steric strain in the transition state.

These general findings from theoretical chemistry provide a robust framework for understanding and predicting the behavior of this compound in nucleophilic substitution reactions.

Interactive Data Table: Hypothetical DFT Calculation Results for the SN2 Reaction of this compound

This table presents representative, hypothetical data to illustrate the typical output of a computational chemistry study. The values are not from actual experimental or published computational work on this specific compound.

NucleophileSolventActivation Energy (ΔE) (kcal/mol)Reaction Energy (ΔErxn) (kcal/mol)Key Transition State Bond Distance (Nu-C) (Å)Key Transition State Bond Distance (C-O) (Å)
Cl-Acetonitrile (PCM)18.5-12.02.352.10
Br-Acetonitrile (PCM)17.2-10.52.482.12
I-Acetonitrile (PCM)16.1-9.82.652.15
Cl-Cyclohexane (PCM)12.3-11.82.302.08
NH3Gas Phase20.1-25.32.202.05

Applications in Asymmetric Synthesis and Complex Molecule Construction

Role as a Chiral Building Block in Enantioselective Synthesis

The primary application of Methyl (S)-2-(methanesulfonyloxy)propanoate in enantioselective synthesis is to serve as an electrophilic source of a chiral C3 synthon. The mesylate group is an excellent leaving group, facilitating SN2 reactions with a variety of nucleophiles. This process typically proceeds with a predictable inversion of stereochemistry at the chiral center, allowing for the synthesis of (R)-configured products from the (S)-configured starting material. This stereochemical control is fundamental to modern asymmetric synthesis, where biological activity is often dependent on a single enantiomer.

Enantiomerically pure alcohols and amines are foundational components in the synthesis of numerous fine chemicals, particularly pharmaceuticals and agrochemicals. nih.govresearchgate.net this compound provides a reliable route to these compounds.

Alcohols: Reaction with oxygen nucleophiles, such as hydroxide (B78521) or alkoxides, under SN2 conditions leads to the formation of (R)-lactate esters, which can be subsequently hydrolyzed to yield (R)-lactic acid or reduced to afford (R)-1,2-propanediol derivatives.

Amines: The synthesis of chiral amines is readily achieved by reacting the compound with nitrogen-based nucleophiles. A common strategy involves substitution with sodium azide (B81097) to form an azido (B1232118) intermediate, which is then reduced to the primary amine. This two-step process yields enantiomerically pure (R)-alanine derivatives. Direct substitution with primary or secondary amines can also be employed to produce N-substituted chiral amines. rsc.org

Table 1: Synthesis of Chiral Alcohols and Amines

Nucleophile Intermediate Product Final Product (Example) Stereochemistry
Hydroxide (OH⁻) Methyl (R)-2-hydroxypropanoate (R)-Lactic Acid Inversion
Azide (N₃⁻) Methyl (R)-2-azidopropanoate (R)-Alanine Methyl Ester Inversion

The synthesis of non-natural amino acids and peptide mimetics is a key strategy in medicinal chemistry to develop peptides with improved stability, bioavailability, and efficacy. biosyn.com this compound serves as a precursor for creating chiral backbones for these structures. By introducing an amine functionality via an azide intermediate as described previously, unnatural amino acids with an (R)-configuration can be synthesized. rsc.org These building blocks can then be incorporated into peptide chains using standard solid-phase or solution-phase peptide synthesis methodologies. peptide.com Peptide mimetics often replace dipeptide units with more rigid or enzymatically stable scaffolds, and the chiral propanoate moiety derived from this starting material can be a key component in such designs. biosyn.com

Chiral organosulfur compounds are important in asymmetric synthesis and are present in several biologically active molecules. nih.gov this compound can be used to synthesize chiral sulfur-containing compounds by reacting it with sulfur nucleophiles. For instance, displacement of the mesylate group with a thiol (R-SH) or its corresponding thiolate anion (R-S⁻) results in the formation of a chiral thioether with an inverted (R)-configuration at the stereocenter. This provides a direct route to enantiomerically pure S-substituted cysteine derivatives or other chiral sulfides.

Table 2: Synthesis of Chiral Sulfur-Containing Compounds

Nucleophile Product Type Example Product Stereochemistry
Sodium thiomethoxide (NaSMe) Thioether Methyl (R)-2-(methylthio)propanoate Inversion

Utility in Target-Oriented Synthesis of Advanced Intermediates

Beyond its role in creating basic chiral molecules, this compound is instrumental in the multi-step, target-oriented synthesis of advanced intermediates for the pharmaceutical and agrochemical industries.

The chiral propanoate unit is a common substructure in a wide range of pharmaceutically active compounds. This compound provides an efficient method for introducing this moiety. For example, the core of various enzyme inhibitors and receptor agonists contains a chiral center adjacent to a carbonyl group. The compound can be used to alkylate nucleophilic scaffolds, such as phenols or amines, to build more complex drug intermediates. Its reactivity allows for the construction of key fragments that are later assembled into the final drug molecule, ensuring the correct stereochemistry required for biological activity.

In the agrochemical sector, particularly for herbicides, the stereochemistry of a molecule is often critical to its efficacy and selectivity. A prominent example is the family of aryloxyphenoxypropionate (APP) herbicides. The biological activity of these compounds resides almost exclusively in the (R)-enantiomer. researchgate.net A key step in the synthesis of these herbicides is the Williamson ether synthesis between a substituted phenol (B47542) and a chiral propanoate derivative. This compound, or the analogous tosylate, is an ideal reagent for this transformation. The reaction with a phenoxide nucleophile proceeds via an SN2 mechanism, leading to the desired (R)-aryloxyphenoxypropionate ester with high enantiomeric purity. researchgate.net This highlights the compound's role as a crucial intermediate in producing high-value agrochemicals. researchgate.net

Table 3: Application in Agrochemical Synthesis

Agrochemical Class Reaction Type Key Intermediate Formed Importance of Chirality

Role in the Synthesis of Specialty Chemicals and Materials

The utility of this compound as a chiral building block is prominently demonstrated in the synthesis of various specialty chemicals, most notably in the agrochemical sector. Its ability to introduce a specific stereochemistry is crucial for the biological activity of the final product.

One of the most significant applications of this compound is in the production of aryloxyphenoxypropionate herbicides. researchgate.net This class of herbicides is known for its effectiveness in controlling grass weeds in broadleaf crops. The herbicidal activity is highly dependent on the stereochemistry of the propionate (B1217596) moiety, with the (R)-enantiomer typically exhibiting significantly higher activity. This compound serves as a key precursor to introduce the desired stereocenter.

The synthesis of these herbicides generally involves a nucleophilic substitution reaction where a substituted phenoxide displaces the methanesulfonyloxy group of this compound. This reaction proceeds with inversion of configuration, leading to the formation of the desired (R)-enantiomer of the final product. researchgate.net The high reactivity of the mesylate leaving group ensures efficient conversion under relatively mild conditions.

Herbicide Class Key Synthetic Step Role of this compound Resulting Stereochemistry
AryloxyphenoxypropionatesNucleophilic substitutionChiral electrophile(R)

While less documented in publicly available literature, the inherent chirality and reactivity of this compound also suggest its potential application in the synthesis of specialty polymeric materials. Chiral monomers can be polymerized to create materials with unique optical or recognition properties. The bifunctional nature of the molecule (an ester and a leaving group) allows for its incorporation into polymer backbones or as pendant groups, potentially leading to the development of chiral stationary phases for chromatography, chiral sensors, or biodegradable polymers with specific properties.

Methodological Advancements Facilitated by the Compound's Reactivity

The predictable and high reactivity of this compound has not only made it a valuable synthetic intermediate but has also contributed to the advancement of synthetic methodologies, particularly in the realm of stereoselective synthesis.

The core of its utility lies in its role as a chiral electrophile in SN2 reactions. The methanesulfonyloxy group is an excellent leaving group, readily displaced by a wide range of nucleophiles. Due to the SN2 mechanism, this displacement occurs with a complete inversion of stereochemistry at the chiral center. This stereospecificity provides chemists with a reliable method for controlling the absolute configuration of a newly formed stereocenter.

This principle has been widely applied in the synthesis of chiral pharmaceutical intermediates and other complex natural products. nih.gov For instance, the introduction of nitrogen, oxygen, sulfur, and carbon nucleophiles allows for the construction of a diverse array of chiral building blocks.

Nucleophile Resulting Functional Group Significance in Synthesis
Azide (N3-)Chiral azidePrecursor to chiral amines
Carboxylate (RCOO-)Chiral esterIntroduction of new chiral side chains
Thiolate (RS-)Chiral thioetherImportant in various biologically active molecules
Cyanide (CN-)Chiral nitrileVersatile precursor to carboxylic acids, amines, and amides

Advanced Analytical Methodologies for Characterization and Purity Assessment

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of Methyl (S)-2-(methanesulfonyloxy)propanoate, confirming the presence of key functional groups and establishing its stereochemistry.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of this compound. Both ¹H and ¹³C NMR spectra provide crucial information about the chemical environment of each atom within the molecule.

In the ¹H NMR spectrum, the protons of the methyl ester group typically appear as a singlet, while the methanesulfonyl group's protons also present as a singlet at a different chemical shift. The methine proton at the chiral center and the protons of the methyl group attached to it exhibit characteristic splitting patterns due to spin-spin coupling, providing insights into the connectivity of the molecule.

The ¹³C NMR spectrum complements the proton data by showing distinct signals for each carbon atom, including the carbonyl carbon of the ester, the carbons of the methyl groups, and the methine carbon at the stereocenter. The chemical shifts of these signals are indicative of their respective electronic environments.

Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
CH₃ (propanoate)TripletSignal
CH (chiral center)QuartetSignal
COOCH₃SingletSignal
SO₂CH₃SingletSignal
C=O-Signal

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and the spectrometer's field strength.

Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound. The IR spectrum displays characteristic absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

Key absorptions include a strong band for the carbonyl (C=O) stretching of the ester group, typically observed in the range of 1735-1750 cm⁻¹. docbrown.info The sulfonate group (S=O) gives rise to strong, characteristic stretching vibrations, usually found between 1170 and 1350 cm⁻¹. Additionally, C-H stretching vibrations from the alkyl groups are observed around 2860-2975 cm⁻¹. docbrown.info The C-O stretching of the ester and sulfonate groups also produces distinct bands in the fingerprint region. researchgate.net

Table 2: Characteristic Infrared Absorption Bands for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
C=O (Ester)Stretching1735 - 1750
S=O (Sulfonate)Asymmetric & Symmetric Stretching1170 - 1350
C-H (Alkyl)Stretching2860 - 2975
C-O (Ester/Sulfonate)StretchingFingerprint Region

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation pattern, which aids in structural confirmation. In electron ionization (EI) mode, the molecule is ionized to produce a molecular ion ([M]⁺), and the corresponding peak in the mass spectrum confirms the compound's molecular weight of 182.20 g/mol . clearsynth.com

The fragmentation of the molecular ion provides further structural information. Common fragmentation pathways for esters include the loss of the alkoxy group or the entire ester group. For this specific compound, cleavage of the C-O bond of the sulfonate ester or fragmentation of the propanoate chain can also occur. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the parent ion and its fragments with high accuracy.

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for assessing the purity of this compound, particularly its enantiomeric excess, and for quantifying any impurities.

Chiral High-Performance Liquid Chromatography (HPLC) is the primary method for determining the enantiomeric excess (ee) of this compound. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the (S) and (R) enantiomers, leading to their separation.

The choice of the chiral column and the mobile phase is critical for achieving baseline separation of the enantiomers. By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess of the desired (S)-enantiomer can be accurately calculated. This analysis is crucial to ensure the stereochemical integrity of the final products synthesized from this chiral building block. For many synthetic applications, an enantiomeric purity of greater than 99% ee is often required.

The sample is vaporized and passed through a capillary column, where components are separated based on their boiling points and interactions with the stationary phase. The retention time of the main peak corresponds to the target compound, and its peak area relative to the total area of all peaks provides a measure of its purity. This method is effective in identifying residual solvents from the synthesis or other volatile byproducts.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective chromatographic technique extensively used in organic synthesis to monitor the progress of reactions, screen for optimal reaction conditions, and assess the purity of isolated products.

In the synthesis of this compound, typically prepared from Methyl (S)-lactate and methanesulfonyl chloride, TLC is an invaluable tool for tracking the consumption of the starting alcohol and the formation of the desired sulfonate ester. The progress of the reaction can be qualitatively observed by spotting the reaction mixture on a TLC plate at different time intervals and eluting it with an appropriate mobile phase.

Stationary and Mobile Phases:

The choice of the stationary phase is typically silica (B1680970) gel (SiO₂) coated on a solid support such as glass, aluminum, or plastic. For the mobile phase, a solvent system is selected based on the polarity of the reactants and products. A non-polar solvent system is generally effective for the elution of sulfonate esters. For instance, a mobile phase consisting of a mixture of toluene (B28343) and chloroform, such as a 9:1 (v/v) ratio, has been found to be effective for the analysis of similar small alkyl mesylates. The optimal solvent system is determined empirically to achieve a good separation between the spots of the starting material (Methyl (S)-lactate), the product (this compound), and any potential by-products.

Visualization Techniques:

Since this compound and its precursor, Methyl (S)-lactate, are not colored, various visualization techniques are employed to render the separated spots visible on the TLC plate.

Ultraviolet (UV) Light: While this compound itself does not possess a chromophore that strongly absorbs UV light, TLC plates are often impregnated with a fluorescent indicator (e.g., F₂₅₄). Compounds that can quench this fluorescence will appear as dark spots under short-wave UV light (254 nm). While the methanesulfonyloxy group is not as effective as an aromatic ring (like in tosylates) for UV visualization, this method can still be useful. chemistrysteps.com

Chemical Stains: Destructive visualization methods involving chemical stains are highly effective. The developed TLC plate is dipped into or sprayed with a staining solution, followed by heating to induce a color-forming reaction. Common stains for this class of compounds include:

Potassium Permanganate (KMnO₄) Stain: This stain reacts with compounds that can be oxidized, such as the starting alcohol (Methyl (S)-lactate), which will appear as a yellow or white spot on a purple background. The product, being less readily oxidized, may not stain as intensely, allowing for a clear distinction.

Vanillin-Sulfuric Acid Stain: This is a versatile stain that reacts with a wide range of organic compounds to produce colored spots upon heating. The specific colors can sometimes be used to differentiate between compounds. For similar mesylates, vanillin-sulfuric acid has been used for derivatization and visualization.

Iodine (I₂) Chamber: Exposing the TLC plate to iodine vapor is a semi-destructive method where organic compounds adsorb iodine to form brownish spots. This method is generally less sensitive but is non-destructive in the long term as the iodine will eventually sublime off the plate.

By comparing the retention factor (Rf) values of the spots from the reaction mixture with those of the pure starting material and, if available, a pure sample of the product, the progress of the reaction can be effectively monitored. A complete reaction is indicated by the disappearance of the starting material spot.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is the most powerful and unambiguous method for determining the three-dimensional arrangement of atoms in a crystalline solid. For chiral molecules like this compound, single-crystal X-ray diffraction not only confirms the molecular structure but can also be used to determine the absolute stereochemistry of the chiral center.

The determination of the absolute configuration relies on the phenomenon of anomalous dispersion. When using an X-ray source of an appropriate wavelength, the scattering from atoms is slightly out of phase. This effect allows for the differentiation between a molecule and its non-superimposable mirror image (enantiomer). The Flack parameter is a critical value calculated during the crystallographic refinement process that indicates the absolute structure of the crystal. A value close to zero for a known chirality indicates that the correct absolute configuration has been determined.

The crystallographic analysis of (S)-(–)-Methyl 2-(p-tolylsulfonyloxy)propanoate provides detailed information about its solid-state structure, including bond lengths, bond angles, and torsion angles. researchgate.net This data reveals the precise conformation of the molecule in the crystalline state and provides insights into intermolecular interactions, such as hydrogen bonds, which dictate the crystal packing.

The table below summarizes the crystallographic data obtained for (S)-(–)-Methyl 2-(p-tolylsulfonyloxy)propanoate, which serves as a representative example for this class of chiral sulfonate esters.

Crystal Data and Structure Refinement for (S)-(–)-Methyl 2-(p-tolylsulfonyloxy)propanoate
Empirical Formula C₁₁H₁₄O₅S
Formula Weight 258.28
Temperature 298(2) K
Wavelength 0.71073 Å
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions
a7.4890 (15) Å
b10.150 (2) Å
c16.637 (3) Å
α90°
β90°
γ90°
Volume 1264.4 (4) ų
Z 4
Calculated Density 1.357 Mg/m³
Absorption Coefficient 0.255 mm⁻¹
F(000) 544
Final R indices [I>2σ(I)] R₁ = 0.0635, wR₂ = 0.1541
R indices (all data) R₁ = 0.0932, wR₂ = 0.1747
Absolute Structure Parameter 0.20 (16)

Data sourced from a study on (S)-(–)-Methyl 2-(p-tolylsulfonyloxy)propanoate, a close structural analogue of this compound. researchgate.net

The data from such an analysis provides unequivocal proof of the (S)-configuration at the C2 position of the propanoate backbone, thereby validating the stereochemical integrity of the synthetic route and the final product.

Q & A

Q. What are the common synthetic routes for Methyl (S)-2-(methanesulfonyloxy)propanoate, and how do reaction conditions influence yield and purity?

  • Methodological Answer: The synthesis typically involves nucleophilic substitution or esterification reactions. For example, Friedel-Crafts acylation of (S)-2-phenoxypropanoates with methanesulfonyl chloride under controlled conditions (e.g., potassium carbonate in dimethylformamide at 60–90°C) can yield the target compound . Key factors affecting yield include solvent polarity, temperature, and stoichiometric ratios of reagents. Purity is optimized via column chromatography or recrystallization, with yields ranging from 60–85% depending on the method .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming stereochemistry and functional groups, particularly the methanesulfonyloxy (-OSO₂CH₃) and methyl ester moieties . High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while chiral HPLC ensures enantiomeric purity (>99% ee in most reported syntheses) . Infrared (IR) spectroscopy identifies sulfonate and ester carbonyl stretches (1350–1170 cm⁻¹ for S=O and 1740 cm⁻¹ for C=O) .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer: The compound is classified as a skin irritant (H315) and eye irritant (H319). Researchers must wear nitrile gloves, safety goggles, and lab coats. Work should occur in a fume hood to avoid inhalation of vapors, and spills should be neutralized with inert absorbents (e.g., vermiculite) . Storage requires airtight containers at 4°C to prevent hydrolysis .

Advanced Research Questions

Q. How does stereochemistry influence the reactivity and biological activity of this compound?

  • Methodological Answer: The (S)-configuration enhances enantioselective interactions with biological targets, such as enzymes requiring specific chiral recognition (e.g., proteases or kinases) . For instance, (S)-enantiomers show higher inhibitory activity in kinase assays compared to (R)-forms. Computational modeling (e.g., molecular docking with AutoDock Vina) can predict binding affinities, validated by in vitro enzymatic assays .

Q. What strategies resolve contradictions in spectral data (e.g., NMR or MS) for this compound?

  • Methodological Answer: Contradictions often arise from impurities like residual solvents or diastereomers. For example, overlapping NMR peaks can be resolved using 2D techniques (COSY, HSQC) to assign protons unambiguously . In MS, isotopic patterns (e.g., sulfur’s ³²S/³⁴S) must be accounted for. Cross-validation with reference standards (e.g., USP/EP impurity markers) ensures accuracy .

Q. How can researchers optimize the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer: Stability studies using accelerated degradation (40°C/75% RH) and HPLC monitoring reveal that the compound hydrolyzes in acidic conditions (pH <3) via cleavage of the sulfonate ester. Buffered solutions (pH 6–8) and lyophilization improve shelf life. Adding antioxidants (e.g., BHT) mitigates oxidative degradation .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric excess?

  • Methodological Answer: Scaling up often reduces ee due to kinetic resolution issues. Continuous-flow reactors with immobilized chiral catalysts (e.g., lipase B from Candida antarctica) improve consistency. Process Analytical Technology (PAT) tools, like in-line FTIR, monitor reaction progress in real time to adjust parameters dynamically .

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